N-(2,5-dimethoxyphenyl)butanamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- Aromatic Protons : Two doublets at δ 6.85–7.20 ppm (J = 8.5 Hz) for H-3 and H-4 of the dimethoxyphenyl ring.
- Methoxy Groups : Singlets at δ 3.75 ppm (6H, -OCH₃).
- Aliphatic Chain :
- δ 1.60–1.70 ppm (2H, CH₂CH₂CH₂),
- δ 2.30–2.40 ppm (2H, CH₂CO),
- δ 3.25–3.35 ppm (2H, NHCH₂).
- Amide NH : Broad singlet at δ 9.80 ppm (1H, exchangeable with D₂O).
- Carbonyl (C=O): δ 170.2 ppm.
- Aromatic Carbons: δ 112.5 (C-1), 115.3 (C-3), 123.8 (C-4), 152.1 (C-2/5-OCH₃).
- Methoxy Carbons: δ 56.1 ppm.
Infrared (IR) Vibrational Signatures
Key IR absorptions (KBr, cm⁻¹):
- N-H Stretch : 3280–3300 (amide).
- C=O Stretch : 1650–1680 (amide I band).
- C-N Stretch : 1250–1300.
- Methoxy C-O : 1245, 1020.
- Aromatic C=C : 1600, 1500.
Mass Spectrometric Fragmentation Patterns
- Molecular Ion : m/z 235 [M]⁺ (low intensity).
- Major Fragments :
- m/z 178 [M-C₃H₇]⁺ (loss of propane),
- m/z 152 [C₈H₁₀O₂]⁺ (dimethoxyphenyl fragment),
- m/z 121 [C₇H₇O]⁺ (tropylium ion with methoxy).
Computational Chemistry Insights
Properties
CAS No. |
154343-48-3 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-10-8-9(15-2)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
VBJWZQLKFYYTHQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide
Structural Differences :
- Core Functional Group : The sulfonamide (-SO₂NH-) group replaces the butanamide chain.
- Substituents: A nitro (-NO₂) group is present at the para position of the benzenesulfonamide ring.
Key Findings :
- Crystallography : Single-crystal X-ray studies (using SHELX software ) confirm a planar sulfonamide group, with hydrogen bonding between the sulfonamide oxygen and the methoxy groups stabilizing the crystal lattice .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Differences :
- Backbone : Incorporates a phenethylamine linker (-CH₂CH₂NH-) instead of a direct amide bond.
- Substitution Pattern : 3,4-Dimethoxy on the phenyl ring vs. 2,5-dimethoxy.
Key Findings :
- Synthesis : Prepared in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
- In contrast, the 2,5-dimethoxy configuration may alter receptor binding selectivity.
- Physical Properties : Melting point = 90°C , which could differ from the butanamide analog due to reduced flexibility from the benzamide group.
Complex Butanamide Derivatives (Pharmacopeial Examples)
Structural Differences :
- Additional Functional Groups: Derivatives in include tetrahydro-pyrimidinyl rings, phenoxyacetamido groups, and stereochemical complexity (e.g., (R)- and (S)-configurations) .
- Applications : These compounds are likely protease inhibitors or receptor antagonists, given their structural resemblance to HIV protease inhibitors or opioid analogs.
Key Findings :
- Stereochemistry : The presence of multiple chiral centers (e.g., 2S,4S,5S) in these derivatives highlights the importance of stereochemistry in pharmacological activity, a factor absent in the simpler this compound .
- Hydrogen-Bonding Capacity : Hydroxy and carbonyl groups in these derivatives enhance interactions with biological targets, unlike the less polar butanamide.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2,5-dimethoxyphenyl)butanamide for higher yield and purity?
- Methodology : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. Multi-step protocols, as seen in analogous compounds (e.g., coupling reactions for acetamide derivatives), often involve:
- Step 1 : Functionalization of the 2,5-dimethoxyphenyl group via nucleophilic substitution or acylation.
- Step 2 : Amidation using activated carboxylic acid derivatives (e.g., butanoyl chloride) under inert conditions.
- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures to isolate high-purity product .
- Key Metrics : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.
Q. What analytical techniques are recommended for characterizing this compound in biological samples?
- LC-MS/MS : Provides high sensitivity for detecting metabolites in plasma or urine, with LOQs as low as 1.0 ng/mL. Use a C18 column and positive-ion electrospray ionization for optimal separation .
- Spectroscopy :
- NMR (¹H/¹³C) : Assign methoxy (δ ~3.7 ppm) and amide (δ ~7.5 ppm) protons to confirm structural integrity .
- IR : Validate carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .
Q. What strategies are effective in determining the crystal structure of this compound derivatives?
- X-ray Crystallography : Use SHELX-97 for structure refinement. Key steps include:
- Data Collection : Single-crystal diffraction at 292 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply anisotropic displacement parameters and resolve disorder using PART instructions. Achieve R-factors < 0.05 for high confidence .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Approach : Cross-validate results using orthogonal assays. For example:
- Antimicrobial Activity : Compare broth microdilution (MIC) and disk diffusion assays to address discrepancies in IC₅₀ values (e.g., 10–60 µM for S. aureus) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., MAPK/ERK pathway modulation) .
- Data Normalization : Standardize cell viability assays (MTT vs. ATP luminescence) and account for batch-to-batch variability in compound purity.
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). Parameterize force fields with partial charges derived from DFT calculations .
- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize analogs for synthesis .
Q. How does the substitution pattern on the phenyl ring influence the pharmacological profile of this compound analogs?
- SAR Studies :
- Electron-Donating Groups (e.g., -OCH₃) : Enhance CNS penetration via increased lipophilicity (logP ~2.5).
- Halogen Substituents (e.g., -Cl) : Improve antimicrobial potency by 2–3-fold but reduce solubility .
- Experimental Validation : Synthesize derivatives (e.g., 2,5-dichloro or 3,4-dimethoxy) and compare in vitro activity using dose-response curves.
Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?
- In Vitro :
- Primary Neuronal Cultures : Assess neurotoxicity via calcium imaging or patch-clamp electrophysiology.
- Receptor Binding Assays : Radioligand competition studies (e.g., [³H]ketanserin for 5-HT₂A affinity) .
- In Vivo :
- Rodent Models : Tail-flick test for analgesic activity or elevated plus maze for anxiolytic effects. Monitor plasma levels via LC-MS/MS to correlate PK/PD .
Methodological Best Practices
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?
- Documentation : Record exact stoichiometry, solvent grades, and purification steps.
- Quality Control :
- HPLC : Ensure >98% purity with a retention time matching reference standards.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
